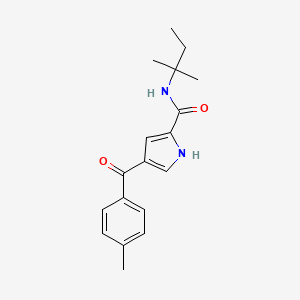

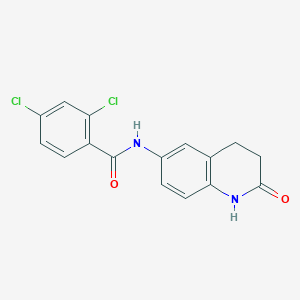

![molecular formula C23H16FN3 B2755352 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-44-1](/img/structure/B2755352.png)

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times for various purposes .

Synthesis Analysis

The synthesis of quinoline allied pyrazole compounds involves treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. Protodeboronation of alkyl boronic esters is one of the reactions that quinoline derivatives can undergo . The reaction of hydroxylamine and a nitrile group is another example .科学的研究の応用

Synthesis and Biological Activities

5-Benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline belongs to a class of compounds known for their complex heterocyclic structures and potential pharmacological properties. Research has shown the synthesis of tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which exhibit high affinity for the benzodiazepine (BZ) receptor. One study highlighted the synthesis of a compound with a binding affinity of 4 nM to the BZ receptor, indicating potent BZ antagonists within this series Francis et al., 1991.

Another area of interest is the environmentally friendly synthesis of heterocyclic ortho-quinones. L-proline-catalyzed synthesis procedures have been developed, demonstrating the ability to create structurally complex heterocyclic ortho-quinones in an atom-efficient manner, showcasing the compound's relevance in green chemistry Rajesh et al., 2011.

Insights into Pharmacophore and Molecular Interactions

Research into the pharmacophore of pyrazolo[4,3-c]quinolin-3-ones has provided insights into their high affinity for the central benzodiazepine receptor (BzR). Certain derivatives have shown subnanomolar concentration range binding affinities, offering potential as potent antagonists. This research has contributed to a deeper understanding of the hydrogen bonding receptor site and has paved the way for the development of ligands with varying profiles of efficacy Carotti et al., 2003.

Potential Therapeutic Values

The synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives have revealed inhibitors of acetylcholinesterase, suggesting potential therapeutic values in the treatment of neurological disorders Silva et al., 2011.

Environmental and Industrial Applications

Quinoxaline derivatives, including those structurally related to this compound, have shown significant industrial and pharmaceutical applications. One study demonstrated the synthesis and characterization of a novel isoxazolequinoxaline derivative with potential as an anti-cancer drug, highlighting the diverse applications of these compounds Abad et al., 2021.

特性

IUPAC Name |

5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKTZGFUAKEVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)

![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)

![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)